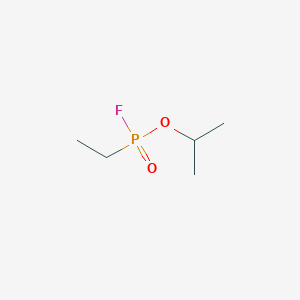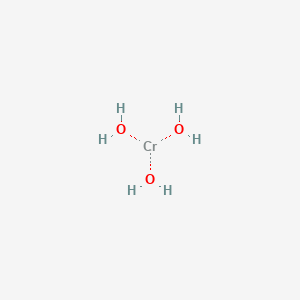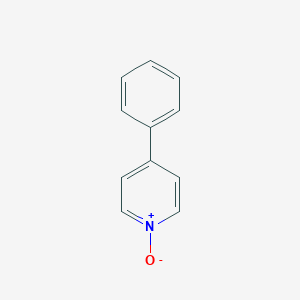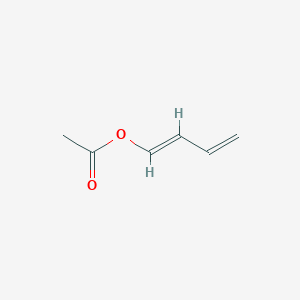
1-Acetoxy-1,3-butadiene
Übersicht
Beschreibung
1-Acetoxy-1,3-butadiene, also known as 1,3-Butadienyl acetate, is a compound with the linear formula CH2=CHCH=CHOCOCH3 . It is a mixture of cis and trans forms .
Synthesis Analysis
1-Acetoxy-1,3-butadiene can be generated by a potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride . The product is a mixture of cis and trans forms .Molecular Structure Analysis
The molecular structure of 1-Acetoxy-1,3-butadiene is CH2=CHCH=CHOCOCH3 . It has a molecular weight of 112.13 .Chemical Reactions Analysis
1-Acetoxy-1,3-butadiene participates as a 2π or 4π diene in cycloaddition reactions .Physical And Chemical Properties Analysis
1-Acetoxy-1,3-butadiene is a colorless liquid . It has a boiling point of 60–61°C/40 mmHg and a density of 0.945 g cm−3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1-Acetoxy-1,3-butadiene (1-ABD) is used in various chemical synthesis processes . It can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride .
Polymer Precursor
Efficient di-functionalizations of 1,3-butadiene provide a straightforward access for the synthesis of various polymer precursors, including adiponitrile, adipaldehyde, and adipic diesters .
Cycloaddition Reactions
1-ABD participates as 2Π or 4Π diene in cycloaddition reactions . This property makes it useful in the synthesis of complex organic molecules.
Enantioselective Diels Alder Reaction
Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves has been reported . This reaction is useful in the synthesis of chiral compounds.
Reaction with Dienophiles
1-ABD is used for the reaction with dienophiles such as maleimides, a juglone, a butyne-1,4-dione and methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate . These reactions are useful in the synthesis of heterocyclic compounds.
Visible Light Photocatalysis
1-ABD is used in visible light photocatalysis . This application is useful in green chemistry as it reduces the need for high energy inputs.
Intermolecular Oxa-Pictet-Spengler Cyclization
1-ABD is used as a reactant during intermolecular oxa-Pictet-Spengler cyclization . This reaction is useful in the synthesis of tetrahydroisoquinoline derivatives.
Catalyst Development
The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . The use of 1-ABD in these processes can help in the development of new catalysts.
Wirkmechanismus
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1E)-buta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189208 | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-1,3-butadiene | |
CAS RN |
1515-76-0, 35694-20-3 | |
| Record name | 1,3-Butadienyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadienyl acetate, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-butadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







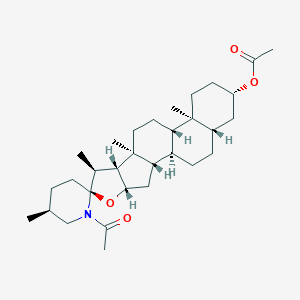
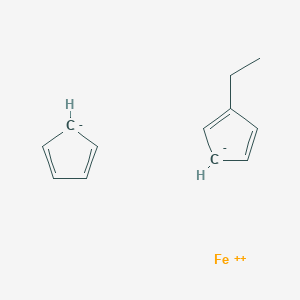
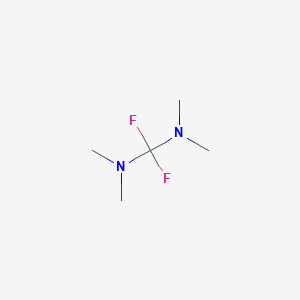

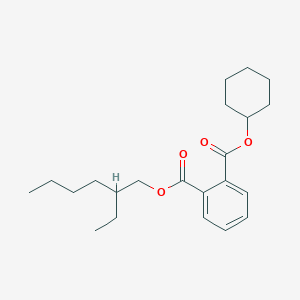
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
